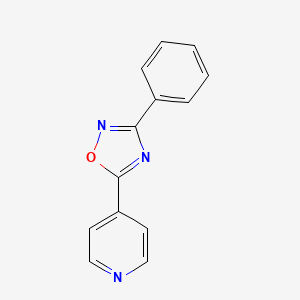

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

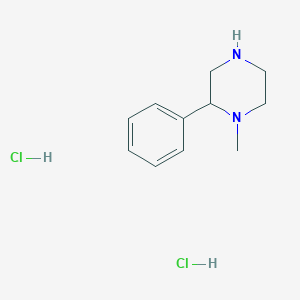

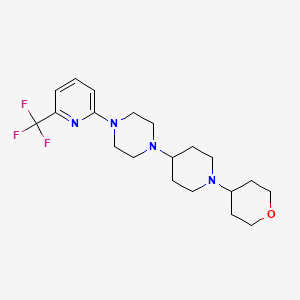

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 127606-98-8 . It has a molecular weight of 238.67 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . Another protocol for the direct α-cyanation/ N -acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .Molecular Structure Analysis

The InChI Code for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is 1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10 (11 (14)15)13-6-9 (8)3-7;/h1-3,10,13H,4,6H2, (H,14,15);1H .Chemical Reactions Analysis

The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Applications De Recherche Scientifique

Cancer Immunotherapy Research

This compound has been utilized in the design and synthesis of derivatives that act as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . These pathways are crucial in cancer immunotherapy, as they help modulate the immune system’s response to cancer cells. By inhibiting PD-1/PD-L1 interactions, compounds like EN300-26673988 can potentially enhance the immune system’s ability to fight cancer.

Anti-Inflammatory Agents

Derivatives of this compound have been used in the synthesis of molecules with anti-inflammatory properties. Specifically, it has been involved in creating inhibitors of matrix-degrading metalloproteinases, which play a role in inflammation and tissue remodeling .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been reported to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway . This pathway plays a crucial role in immune response regulation, and its inhibition can enhance the body’s ability to detect and eliminate cancer cells .

Mode of Action

Based on the reported activity of similar compounds, it’s plausible that 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride may interact with its targets (such as pd-1/pd-l1) to inhibit their function, thereby enhancing the immune response against cancer cells .

Biochemical Pathways

If the compound acts as an inhibitor of the pd-1/pd-l1 pathway like its similar compounds, it could affect various immune response pathways and potentially enhance the body’s ability to fight off cancer cells .

Result of Action

If it acts similarly to other pd-1/pd-l1 inhibitors, it could potentially enhance the immune system’s ability to detect and eliminate cancer cells .

Orientations Futures

The future directions for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride could involve further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Another direction could be the development of new approaches towards the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .

Propriétés

IUPAC Name |

7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOULPYIJZYSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)

![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)

![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)